molecular formula C12H13FN2OS B2919754 N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide CAS No. 868368-73-4

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2919754
CAS No.: 868368-73-4
M. Wt: 252.31
InChI Key: RGLGHJDWARMDCA-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity. The molecule is characterized by a 4-fluoro-benzothiazole group acylated with a pivalamide (2,2-dimethylpropanamide) moiety. This specific structure aligns with chemotypes that are under investigation for their potential as inhibitors of key enzyme families, particularly in oncology and neurodegenerative disease research. The benzothiazole nucleus is a versatile pharmacophore extensively studied for its ability to interact with various enzymatic targets. Recent scientific literature highlights that closely related [1,2,4]triazolo[3,4-b]benzothiazole derivatives function as potent inhibitors of human poly(ADP-ribose) polymerase (PARP) and mono-ADP-ribosyltransferase (ART) enzymes by competing with nicotinamide in the enzyme's binding pocket . These enzymes play critical roles in DNA repair, cell differentiation, and signal transduction, making them prominent targets in drug discovery, especially for cancer therapeutics. The fluoro-substituent on the benzothiazole ring is a common modification to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. Researchers can leverage this compound as a key building block or a core structure for developing novel bioactive molecules. Its high molecular weight and complex structure suggest it is intended for advanced research applications. Compounds in this class have demonstrated favorable in vitro ADME properties, including good solubility and high stability in plasma, which is essential for successful pre-clinical development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS/c1-12(2,3)10(16)15-11-14-9-7(13)5-4-6-8(9)17-11/h4-6H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLGHJDWARMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CC=C2S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position of the benzothiazole ring can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

    Amidation: The final step involves the reaction of the fluorinated benzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Signal Transduction: The compound could interfere with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Benzothiazole vs. Pyridine vs. Triazole :
    The benzothiazole core in the target compound contrasts with pyridine (e.g., N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide ) and triazole derivatives (e.g., 1,2,4-triazole-3-thiones ). Benzothiazoles exhibit planar aromaticity with sulfur and nitrogen atoms contributing to π-electron delocalization, while pyridines lack sulfur but retain basicity due to the lone pair on nitrogen. Triazoles, with three nitrogen atoms, display distinct tautomeric behavior (e.g., thione-thiol equilibria ), which is absent in benzothiazoles.

Substituent Effects

  • Fluorine vs. Iodo vs. In contrast, the 4-iodo group in N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide acts as a leaving group, enabling further functionalization (e.g., cross-coupling reactions). Sulfonyl groups in triazole derivatives (e.g., 4-(4-X-phenylsulfonyl)phenyl ) increase polarity and may influence solubility or biological target interactions.

Spectroscopic Characteristics

  • IR and NMR Profiles :
    • Benzothiazole Derivatives : Expected IR signals include C=O stretching (~1660–1680 cm⁻¹) from the amide group and C-F stretching (~1100–1200 cm⁻¹). $^{1}\text{H-NMR}$ would show aromatic protons deshielded by fluorine (e.g., para-fluorine causing splitting patterns).
    • Pyridine Analogs : Compound 43 (N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide) was confirmed via $^{1}\text{H-NMR}$ (300 MHz, CDCl₃) with pyridine protons resonating at δ 8.3–8.5 ppm .
    • Triazole Derivatives : IR spectra of triazole-3-thiones lack C=O stretches but show C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) vibrations, distinguishing them from benzothiazoles .

Key Reactions

  • Target Compound: Likely synthesized via condensation of 4-fluoro-1,3-benzothiazol-2-amine with 2,2-dimethylpropanoyl chloride.
  • Pyridine Analog (Compound 43) : Synthesized via iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide using n-BuLi and iodine at -78°C, achieving 70% yield .
  • Triazole Derivatives : Formed via cyclization of hydrazinecarbothioamides in basic media, with yields dependent on substituents .

Purification Techniques

  • Benzothiazole/Pyridine Derivatives : Silica gel chromatography (e.g., silica plug for compound 43 ).
  • Triazoles : Column chromatography with gradient elution (e.g., 10–50% ethyl acetate in heptane ).

Comparative Data Table

Parameter N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide 1,2,4-Triazole-3-thiones
Core Structure Benzothiazole Pyridine 1,2,4-Triazole
Key Substituent 4-Fluoro 4-Iodo Sulfonyl, 2,4-Difluorophenyl
Synthetic Yield Not reported 70% Variable (method-dependent)
IR Signature C=O (~1660 cm⁻¹), C-F (~1150 cm⁻¹) C=O (~1663 cm⁻¹) C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹)
Purification Method Likely silica chromatography Silica plug Column chromatography

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H16FN3S
  • Molecular Weight : 253.34 g/mol

The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom may enhance lipophilicity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : Benzothiazole derivatives often interact with DNA, leading to apoptosis in rapidly dividing cells.
  • Targeting Cellular Structures : Studies indicate that such compounds may localize in cellular organelles like the Golgi apparatus, affecting cellular functions.

Anticancer Activity

A study investigated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity against A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was suggested to involve inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Cell LineIC50 (µM)Mechanism of Action
A54920Inhibition of tubulin polymerization
HeLa25Induction of apoptosis

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzothiazole derivatives. Although specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains. This suggests potential for further exploration in antibiotic resistance contexts .

Case Studies

  • Cytotoxicity Study : A study published in Nature evaluated the effects of benzothiazole derivatives on human tumor cells. It was found that this compound localized significantly within the Golgi apparatus without intrinsic cytotoxicity at lower concentrations .
    "The localization pattern suggests potential applications in targeted drug delivery systems."
  • Mechanistic Insights : Another investigation revealed that the compound's interaction with mitochondrial proteins could induce oxidative stress responses, leading to cell death in cancerous tissues .

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